molecular formula C5H4ClNO4S2 B2466494 5-Methyl-2-nitrothiophene-3-sulfonyl chloride CAS No. 1909348-24-8

5-Methyl-2-nitrothiophene-3-sulfonyl chloride

Cat. No. B2466494
CAS RN: 1909348-24-8
M. Wt: 241.66
InChI Key: VAQYDRAXPWODHF-UHFFFAOYSA-N
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Description

5-Methyl-2-nitrothiophene-3-sulfonyl chloride is a chemical compound with the IUPAC name 5-methyl-2-nitrothiophene-3-sulfonyl chloride . It has a molecular weight of 241.68 . The compound is represented by the InChI code 1S/C5H4ClNO4S2/c1-3-2-4 (13 (6,10)11)5 (12-3)7 (8)9/h2H,1H3 .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-nitrothiophene-3-sulfonyl chloride can be represented by the InChI code 1S/C5H4ClNO4S2/c1-3-2-4 (13 (6,10)11)5 (12-3)7 (8)9/h2H,1H3 . This indicates that the molecule consists of a thiophene ring with a methyl group at the 5th position, a nitro group at the 2nd position, and a sulfonyl chloride group at the 3rd position .

Scientific Research Applications

Synthesis of Thiophene Derivatives

Thiophene-based analogs, including those potentially derived from 5-Methyl-2-nitrothiophene-3-sulfonyl chloride, have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry. For instance, they are used as corrosion inhibitors . This could be a potential application area for 5-Methyl-2-nitrothiophene-3-sulfonyl chloride.

Material Science

In the field of material science, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that 5-Methyl-2-nitrothiophene-3-sulfonyl chloride could be used in the development of new semiconducting materials.

Electronics

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Therefore, 5-Methyl-2-nitrothiophene-3-sulfonyl chloride could potentially be used in the electronics industry.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that 5-Methyl-2-nitrothiophene-3-sulfonyl chloride could potentially be used in the development of new drugs.

Synthesis of Biological Compounds

Thiophene-based compounds are used in the synthesis of various biological compounds. For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug . This suggests that 5-Methyl-2-nitrothiophene-3-sulfonyl chloride could potentially be used in the synthesis of similar compounds.

Safety and Hazards

5-Methyl-2-nitrothiophene-3-sulfonyl chloride is classified as Acute Tox. 4 H302, indicating that it is harmful if swallowed . It is also classified as Skin Corr. 1B H314, indicating that it causes severe skin burns and eye damage . Furthermore, it is classified as STOT SE 3 H335, indicating that it may cause respiratory irritation .

properties

IUPAC Name

5-methyl-2-nitrothiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO4S2/c1-3-2-4(13(6,10)11)5(12-3)7(8)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQYDRAXPWODHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)[N+](=O)[O-])S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-nitrothiophene-3-sulfonyl chloride

CAS RN

1909348-24-8
Record name 5-methyl-2-nitrothiophene-3-sulfonyl chloride
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